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Abstract
Heptelidic acid, also known as koningic acid, is a potent sesquiterpene lactone produced by

various fungi of the genus Trichoderma. First identified as an antibiotic, it has garnered

significant scientific interest due to its specific and irreversible inhibition of glyceraldehyde-3-

phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This activity gives heptelidic
acid significant potential as an anti-cancer and anti-malarial agent. This technical guide

provides an in-depth overview of the discovery and isolation of heptelidic acid, detailing its

biological mechanism, experimental protocols for its purification, and key quantitative data for

its characterization.

Discovery and Background
Heptelidic acid (C₁₅H₂₀O₅) was initially isolated from the culture broth of Trichoderma virens

(formerly Gliocladium virens) and was first characterized as an antibacterial metabolite with

high toxicity against anaerobic bacteria like Bacteroides fragilis.[1] Its structure was elucidated

using spectrometry and X-ray crystallography.[1] Subsequent research identified the compound

in other Trichoderma species, including T. koningii.[2][3] Strains of T. virens are often classified

into two groups, P and Q, based on their secondary metabolite profiles; P-strains were

traditionally known to produce heptelidic acid.[4] However, recent studies have shown that
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genetic modification of Q-strains, such as the deletion of the non-ribosomal peptide synthetase

(NRPS) gene Tex7, can induce significant accumulation of heptelidic acid.[4]

Physicochemical and Spectroscopic Data
Accurate characterization of heptelidic acid is crucial for its identification and quantification.

The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physicochemical Properties of Heptelidic Acid

Property Value Reference(s)

Molecular Formula C₁₅H₂₀O₅ [1][5]

Molecular Weight 280.32 Da [5]

CAS Number 57710-57-3 [5]

Appearance White solid [6]

Solubility

Soluble in DMSO, ethanol,

methanol, and water (1

mg/mL)

[5][6]

Alternate Names Koningic acid, Avocettin [4][5]

Table 2: Spectroscopic Data for Heptelidic Acid Characterization
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Data Type Key Features / Peaks Reference(s)

¹H NMR

Data available but specific

peak assignments require

further sourcing.

¹³C NMR

Data available but specific

peak assignments require

further sourcing.

Mass Spectrometry
Molecular Ion: [M+H]⁺, [M-H]⁻

consistent with C₁₅H₂₀O₅

UV-Vis (λmax) 219.8 ± 0.1 nm (in Methanol) [4]

Biological Activity and Mechanism of Action
Heptelidic acid's primary biological significance lies in its role as a potent and specific inhibitor

of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

GAPDH Inhibition
GAPDH is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of

glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Heptelidic acid acts as an

irreversible inhibitor by covalently binding to the catalytic cysteine residue (Cys149 or Cys152

depending on the organism) in the active site of the enzyme. This covalent modification is

facilitated by the molecule's epoxide "warhead," which is attacked by the thiolate of the active

site cysteine.[7][8] This inactivation blocks the glycolytic flux, leading to a depletion of ATP.[2][5]

Signaling Pathway of GAPDH Inhibition by Heptelidic
Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Heptelidic-acid
https://www.benchchem.com/product/b1673122?utm_src=pdf-body
https://www.benchchem.com/product/b1673122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11247632/
https://www.science-softcon.de/spectra/orgacid/orgacid_1.php
https://www.researchgate.net/figure/UV-Vis-spectra-of-6-13310moldm-in-the-presence-of-R-2-chloromandelic-acid_fig2_284127477
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://www.benchchem.com/product/b1673122?utm_src=pdf-body
https://www.benchchem.com/product/b1673122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glycolytic Pathway

Inhibition Mechanism

Glyceraldehyde-3-Phosphate
(G3P)

GAPDH Enzyme
(Active Site Cysteine)

 Substrate

Heptelidic Acid
(Epoxide Warhead)1,3-Bisphosphoglycerate

 Catalysis

Inactive GAPDH
(Covalently Modified)

ATP Generation

 Covalent Binding
to Active Site Cysteine

Click to download full resolution via product page

Caption: Mechanism of GAPDH inhibition by heptelidic acid.

Anti-Cancer and Other Activities
The reliance of many cancer cells on aerobic glycolysis (the Warburg effect) makes them

particularly vulnerable to GAPDH inhibition. By disrupting ATP production in these high-

glycolytic cells, heptelidic acid can selectively induce apoptosis.[5] Its anti-cancer effects have

been demonstrated in various cancer models, including pancreatic cancer and melanoma.[9]

Additionally, heptelidic acid has shown anti-malarial activity against Plasmodium falciparum

and inhibitory effects on certain DNA polymerases.[5][10]

Table 3: Bioactivity of Heptelidic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1673122?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673122?utm_src=pdf-body
https://www.benchchem.com/product/b1673122?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8208125/
https://www.benchchem.com/product/b1673122?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://hmdb.ca/spectra/nmr_one_d/3211
https://www.benchchem.com/product/b1673122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activity Target Metric Value Reference(s)

GAPDH Inhibition Kᵢ 1.6 µM [5]

Caspase-3 Induction IC₅₀ 40 µM [5]

DNA Polymerase β, λ,

TdT
Kᵢ 5.2 - 9.5 µM [5]

Experimental Protocols: Isolation and Purification
The following protocols are synthesized from methodologies described for the isolation of

heptelidic acid from Trichoderma virens. The highest yields have been reported from

genetically modified strains.[4]

Fungal Strain and Culture Conditions
Strain:Trichoderma virens Δtex7 mutant strain (induces over-production of heptelidic acid).

Wild-type P-strains can also be used.[4]

Inoculum Preparation: Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 25°C

for 7 days until sporulation is observed.

Liquid Culture Medium: Prepare Potato Dextrose Broth (PDB).

Fermentation: Inoculate 250 mL of sterile PDB in a 500 mL Erlenmeyer flask with a spore

suspension or mycelial plugs from the PDA plate.

Incubation: Incubate the culture flasks at 28°C on a rotary shaker at 150 rpm for 7-10 days.

Stationary cultures can also be used and may alter the metabolite profile.

Extraction of Heptelidic Acid
Culture Separation: After incubation, separate the fungal biomass from the culture broth by

filtration through cheesecloth or vacuum filtration.

Liquid-Liquid Extraction:

Transfer the culture filtrate to a separatory funnel.
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Add an equal volume of ethyl acetate.

Shake vigorously for 5-10 minutes and allow the layers to separate.

Collect the upper organic (ethyl acetate) layer.

Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to

maximize recovery.[4]

Solvent Evaporation: Combine all ethyl acetate extracts and evaporate the solvent under

reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of Heptelidic Acid
Thin-Layer Chromatography (TLC) - Initial Purification:

Dissolve the crude extract in a small volume of methanol.

Spot the dissolved extract onto silica gel TLC plates.

Develop the plates in a suitable solvent system (e.g., a mixture of chloroform and

methanol).

Visualize the separated compounds under UV light (254 nm). Heptelidic acid will appear

as a distinct band (reported Rƒ of 0.21).[4]

Scrape the silica band corresponding to heptelidic acid from the plate.

Extract the compound from the silica using methanol or ethyl acetate, filter, and evaporate

the solvent. This yields a partially purified, tacky white solid.[4]

High-Performance Liquid Chromatography (HPLC) - Final Purification:

Dissolve the partially purified solid in the mobile phase.

Perform preparative or semi-preparative HPLC using a C18 column.

Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used.
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Detection: Monitor the eluent using a UV detector at ~220 nm.[4]

Fraction Collection: Collect the peak corresponding to heptelidic acid (reported retention

time of 23.8 ± 0.1 min under specific conditions).[4]

Evaporate the solvent from the collected fraction to obtain pure heptelidic acid.

Yield: A reported concentration of 71.38 mg/L was obtained from a 250 mL culture filtrate of the

T. virens Δtex7 mutant.[4]

Isolation and Purification Workflow
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Caption: Workflow for the isolation and purification of heptelidic acid.
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Biosynthesis of Heptelidic Acid
The biosynthesis of heptelidic acid in Trichoderma is governed by a conserved biosynthetic

gene cluster (BGC).[7] The pathway begins with a sesquiterpene synthase (HepA) and involves

a series of oxidations catalyzed by cytochrome P450 monooxygenases (P450s) to form the

characteristic fused lactone ring system and the reactive epoxide warhead.[7] The producing

fungus protects itself through a self-resistance mechanism involving a GAPDH isozyme (HepG)

encoded within the same gene cluster, which is less sensitive to heptelidic acid inhibition.[7]
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Caption: Simplified biosynthetic pathway of heptelidic acid.

Conclusion
Heptelidic acid stands out as a promising natural product from Trichoderma with a well-

defined mechanism of action targeting a fundamental metabolic pathway. Its specific inhibition

of GAPDH provides a strong rationale for its development as a therapeutic agent, particularly in

oncology. The methodologies outlined in this guide for its isolation and purification, especially

leveraging genetically modified strains, provide a clear path for researchers to obtain this

compound for further study. Future research may focus on optimizing fermentation conditions

for higher yields, exploring synthetic derivatives to enhance efficacy and reduce toxicity, and

further elucidating its complex regulatory role in the producing organism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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